molecular formula C22H20FN5O2S B2779846 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 721964-53-0

2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide

Cat. No. B2779846
CAS RN: 721964-53-0
M. Wt: 437.49
InChI Key: ZNZMIFURQHTTMW-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide” is a complex organic molecule. It contains a triazolo[4,3-b]pyridazine core, which is a type of heterocyclic compound . This core is fused with a phenyl ring and an ethoxy group at the 4-position . The molecule also contains a thioacetamide group and a fluorobenzyl group .


Synthesis Analysis

The synthesis of similar compounds often involves aromatic nucleophilic substitution reactions . For instance, a related compound was synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring systems and functional groups . The triazolo[4,3-b]pyridazine core is a fused ring system containing two nitrogen atoms and one sulfur atom . The ethoxyphenyl group, thioacetamide group, and fluorobenzyl group are all attached to this core .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied. The presence of multiple functional groups means that it can participate in a wide range of chemical reactions .

Scientific Research Applications

Synthesis of Novel Heterocycles

  • A study by Fadda et al. (2017) utilized a precursor similar in structure to "2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide" for the synthesis of various heterocycles. These heterocycles were examined for their insecticidal properties against the cotton leafworm, highlighting the chemical's potential as a basis for developing new insecticidal agents (Fadda et al., 2017).

Anticancer and Antimicrobial Applications

  • Modification of a related compound demonstrated anticancer effects and reduced toxicity, suggesting the potential of structurally similar compounds in cancer therapy. The study emphasized the importance of structural modifications to enhance biological activity and reduce side effects (Xiao-meng Wang et al., 2015).
  • Another research focused on the synthesis of triazolo[1,5-c]pyrimidines as potential antiasthma agents, showcasing the diverse therapeutic potentials of compounds within this chemical family (J. Medwid et al., 1990).

Structural and Mechanistic Insights

  • Sallam et al. (2021) synthesized and characterized a pyridazine analog, providing insights into the compound's structure through XRD, DFT calculations, and other spectroscopic techniques. This study underscores the significance of detailed structural analysis in understanding the properties and potential applications of these compounds (Hamdi Hamid Sallam et al., 2021).

Future Directions

The future research directions for this compound could include further investigation of its biological activities and potential applications. Given the wide range of activities exhibited by similar compounds, it may have potential as a therapeutic agent .

properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2S/c1-2-30-18-9-5-16(6-10-18)22-26-25-19-11-12-21(27-28(19)22)31-14-20(29)24-13-15-3-7-17(23)8-4-15/h3-12H,2,13-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZMIFURQHTTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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